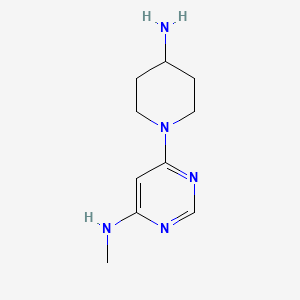

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c1-12-9-6-10(14-7-13-9)15-4-2-8(11)3-5-15/h6-8H,2-5,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIYKPVPSGRMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on 6-Chloropyrimidine Derivatives

One common approach starts with 6-chloro-N-methylpyrimidin-4-amine as the electrophilic substrate. The chlorine atom at position 6 is displaced by the nucleophilic 4-aminopiperidine under reflux conditions in polar aprotic solvents such as acetonitrile or isopropanol, often in the presence of a base like DIPEA or sodium bicarbonate.

-

- Solvent: Acetonitrile or Isopropanol

- Base: DIPEA or NaHCO3

- Temperature: Reflux or 60 °C

- Time: 12–24 hours

- Molar ratios: Equimolar or slight excess of 4-aminopiperidine to chloropyrimidine

Workup :

- Removal of solvent under reduced pressure

- Extraction with dichloromethane (DCM)

- Purification by column chromatography using chloroform/n-hexane or DCM/MeOH mixtures

This method yields the desired 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine in moderate to good yields (50–80%) depending on reaction scale and purification efficiency.

Buchwald–Hartwig Amination Followed by Nucleophilic Substitution

An alternative synthetic route involves the initial preparation of secondary amines via Buchwald–Hartwig coupling of aryl halides with piperidine derivatives, followed by nucleophilic aromatic substitution on chloropyrimidine rings.

- Key Steps :

- Alkylation of 4,4-dimethylpiperidine or 4-aminopiperidine derivatives

- Buchwald–Hartwig coupling with aryl halides

- Boc deprotection to free the amine

- Nucleophilic aromatic substitution on 6-chloro-N-methylpyrimidin-4-amine

This multi-step approach allows for structural diversification and has been used to prepare analogues with high selectivity and potency in medicinal chemistry contexts.

Amide Coupling and Subsequent Functionalization

In some cases, amide coupling strategies are employed where the piperidine amine is first functionalized with an acyl group, followed by coupling to the pyrimidine core. This method is less common for the direct preparation of this compound but useful for derivatives.

Representative Reaction Scheme (Simplified)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 6-Chloro-N-methylpyrimidin-4-amine + 4-aminopiperidine, DIPEA, MeCN, reflux 24 h | Nucleophilic aromatic substitution | 60–80 |

| 2 | Workup: solvent removal, DCM extraction, chromatography | Purification of product | — |

Research Findings and Optimization Notes

- The substitution reaction proceeds efficiently under reflux with bases like DIPEA or sodium bicarbonate, which neutralize the hydrochloric acid formed and drive the reaction forward.

- Use of polar aprotic solvents such as acetonitrile enhances nucleophilicity of the amine and solubility of reagents.

- Purification by silica gel chromatography using non-polar to moderately polar eluents (chloroform/n-hexane or dichloromethane/methanol mixtures) affords pure products.

- Reaction times of 24 hours ensure complete conversion but may be optimized for scale-up.

- Alternative methods involving Buchwald–Hartwig coupling provide access to related analogues but require additional steps and catalysts.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | 6-Chloro-N-methylpyrimidin-4-amine + 4-aminopiperidine | DIPEA or NaHCO3, MeCN or i-PrOH, reflux 24 h | Straightforward, moderate to good yields | Longer reaction time, purification needed |

| Buchwald–Hartwig Coupling + S_NAr | Piperidine derivatives + aryl halides + chloropyrimidine | Pd catalyst, base, Boc deprotection, S_NAr | Structural diversity, high selectivity | Multi-step, requires catalyst and protection steps |

| Amide Coupling | Functionalized amines + pyrimidine derivatives | Coupling agents (e.g., EDC, HATU) | Useful for derivatives | More complex, less direct for target compound |

Chemical Reactions Analysis

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reducing agents can be used to convert nitro groups to amines or reduce other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrimidine rings. Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of biological pathways and interactions.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Differences and Implications

Substituent Effects on Solubility: The hydrochloride salt of the cyclopropyl analog (CAS: 1185317-86-5) exhibits enhanced aqueous solubility compared to the free base form of the parent compound . The allyl group in N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine increases hydrophobicity, favoring membrane permeability in agrochemical applications .

Biological Activity: The benzyl-substituted analog (2-(4-benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine) demonstrates higher affinity for serotonin receptors due to aromatic interactions, unlike the parent compound’s focus on kinase inhibition . The 3-(aminomethyl)piperidine variant (CAS: 1311315-73-7) shows broad-spectrum antibacterial activity, attributed to improved penetration through bacterial cell walls .

Synthetic Utility :

- The allyl group in CAS: 1904394-95-1 serves as a click chemistry handle for bioconjugation in material science .

- The cyclopropylamine moiety in CAS: 1185317-86-5 is a metabolic stability enhancer, reducing hepatic clearance in preclinical models .

Data Tables

Table 2: Pharmacokinetic Properties of Selected Analogs

Biological Activity

The compound 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 205.26 g/mol

- CAS Number : 1902981-14-9

This compound functions primarily as an inhibitor of specific protein kinases, which play crucial roles in various cellular processes, including growth, survival, and metabolism. The compound's structural features allow it to interact with ATP-binding sites of kinases, leading to inhibition of their activity.

Therapeutic Applications

-

Cancer Therapy :

- The compound has shown promise in inhibiting tumor growth in various cancer models. It has been observed to affect signaling pathways associated with cell proliferation and apoptosis.

- Case studies indicate that derivatives of similar structures exhibit significant antitumor activity in human tumor xenograft models.

-

Diabetes Management :

- Research suggests that compounds with similar structures can modulate glucose metabolism and insulin sensitivity, making them potential candidates for managing type 2 diabetes.

- Inhibitors targeting DPP-4 (Dipeptidyl Peptidase-4), a key enzyme in glucose metabolism, have been linked to improved glycemic control and renal protection.

In Vitro and In Vivo Studies

Several studies have assessed the biological activity of compounds related to this compound:

| Study Type | Findings |

|---|---|

| In Vitro | Demonstrated significant inhibition of PKB (Protein Kinase B) activity with IC values in the nanomolar range. |

| In Vivo | Showed reduced tumor growth in mouse models when administered at therapeutic doses. |

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of several cancer cell lines through the modulation of PKB signaling pathways, leading to apoptosis in cancer cells .

Case Study 2: Diabetes Research

In another investigation focusing on diabetic nephropathy, compounds structurally related to this compound were tested for their ability to lower urinary albumin excretion. The findings suggested a significant reduction in microalbuminuria after treatment with these compounds, highlighting their potential role in managing diabetic complications .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a pyrimidine precursor with a 4-aminopiperidine derivative. Key steps include nucleophilic substitution or Buchwald–Hartwig amination for N-methylation. Optimization involves adjusting catalysts (e.g., Pd-based catalysts for cross-coupling), temperature (60–100°C for amination), and solvent polarity (DMSO or DMF for polar intermediates). Purification via column chromatography or recrystallization ensures high yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the pyrimidine and piperidine rings.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. What structural features dictate the compound’s reactivity and biological interactions?

- Methodological Answer : The pyrimidine core acts as a hydrogen-bond acceptor, while the 4-aminopiperidine group provides basicity and conformational flexibility. Steric hindrance from the N-methyl group influences binding to biological targets. Comparative crystallographic studies of analogs reveal how substituent positioning affects activity .

Advanced Questions

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using orthogonal assays (e.g., enzymatic inhibition + cellular viability). Cross-validate with structural analogs to isolate structure-activity relationships (SAR). For example, highlights how minor substituent changes in pyrimidine derivatives alter antibacterial efficacy .

Q. What computational strategies predict binding affinity with target enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains).

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric descriptors (logP) with activity data from analogs .

Q. How can metabolic stability be experimentally assessed?

- Methodological Answer : Perform in vitro microsomal assays (human liver microsomes + NADPH cofactor) to measure half-life. Use LC-MS/MS to identify metabolites. Compare with structurally similar compounds to pinpoint metabolic soft spots (e.g., N-demethylation susceptibility) .

Q. What strategies improve solubility without modifying the core structure?

- Methodological Answer :

- Salt Formation : Use HCl or citrate counterions to enhance aqueous solubility.

- Co-solvents : Employ cyclodextrins or PEG-based formulations.

- Prodrug Design : Introduce transient polar groups (e.g., phosphate esters) cleaved in vivo .

Q. How are synthesis-derived impurities identified and mitigated?

- Methodological Answer : Common impurities include unreacted starting materials or dehalogenation byproducts. Use HPLC-PDA/MS for impurity profiling. Optimize reaction stoichiometry and quenching steps. For example, notes that excess amine reagents reduce incomplete coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.